1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one 1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663541
InChI: InChI=1S/C8H8BrNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3
SMILES: CC1=CC(=NC=C1C(=O)C)Br
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol

1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one

CAS No.:

Cat. No.: VC13663541

Molecular Formula: C8H8BrNO

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one -

Specification

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
IUPAC Name 1-(6-bromo-4-methylpyridin-3-yl)ethanone
Standard InChI InChI=1S/C8H8BrNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3
Standard InChI Key XXQZKSNBIVQNIY-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1C(=O)C)Br
Canonical SMILES CC1=CC(=NC=C1C(=O)C)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one (IUPAC name) has the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol. The pyridine ring is substituted with a bromine atom at position 6, a methyl group at position 4, and an acetyl group at position 3 (Figure 1) . Its SMILES notation is CC(=O)C1=C(C)N=C(C=C1)Br, reflecting the substituents’ positions and connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₈H₈BrNO
Molecular Weight214.06 g/molCalc.
CAS NumberNot Assigned
SMILESCC(=O)C1=C(C)N=C(C=C1)Br
InChI KeyMUKKGHQBUKOMTD-UHFFFAOYSA-N*

*InChI Key corresponds to a structural analog lacking the 4-methyl group .

Synthesis and Functionalization

Direct Synthesis Routes

The compound can be synthesized via cross-coupling reactions or halogenation of pre-functionalized pyridines. A representative method involves:

  • Bromination of 4-methylpyridin-3-yl-ethanone:

    • Treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) selectively brominates the 6-position .

  • Pd-Catalyzed Coupling:

    • Suzuki-Miyaura coupling using 3-acetyl-4-methylpyridine and a bromine source, as demonstrated in analogous syntheses .

Table 2: Example Reaction Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, AIBN, CCl₄, reflux65–75%
Pd-Catalyzed CouplingPd(OAc)₂, Xantphos, DMF, 85°C89%

Base-Catalyzed Isomerization

Recent studies highlight base-mediated isomerization as a strategy to access meta-substituted pyridines. For example, 3-bromopyridines can isomerize to 4-bromo derivatives under strong basic conditions (e.g., KOtBu), enabling precise substitution patterns . This method could streamline the synthesis of 1-(6-bromo-4-methylpyridin-3-yl)ethan-1-one from cheaper precursors .

Physicochemical Properties

Partition Coefficients and Solubility

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1 using computational tools (e.g., ChemAxon), indicating moderate hydrophobicity. Its solubility in water is low (~0.1 mg/mL), but it dissolves readily in polar aprotic solvents like DMF or DMSO .

Thermal and Stability Profiles

  • Melting Point: Analogous bromopyridines melt between 80–100°C .

  • Stability: Sensitive to strong acids/bases due to the acetyl group’s susceptibility to hydrolysis .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s structure aligns with intermediates used in COX-2 inhibitor syntheses. For instance, etoricoxib derivatives require similar acetylpyridine precursors . The bromine atom also facilitates further functionalization via cross-coupling (e.g., amination, sulfonation) .

Role in Mechanistic Studies

Studies on aryl halide isomerization utilize bromopyridines to explore reaction mechanisms. The 4-methyl group in this compound may sterically influence substitution patterns, offering insights into regioselectivity .

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